3-Methyl-decahydroquinoline

Catalog No.
S8928361
CAS No.
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
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3-Methyl-decahydroquinoline

Product Name

3-Methyl-decahydroquinoline

IUPAC Name

3-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h8-11H,2-7H2,1H3

InChI Key

GIYKGPCCXLXYND-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCCCC2NC1

Core Framework and Substitution Patterns

The decahydroquinoline nucleus consists of a bicyclic system comprising a cyclohexane ring fused to a piperidine ring. In 3-methyl-decahydroquinoline, a methyl group substitutes the third carbon of the piperidine moiety, introducing steric and electronic perturbations. X-ray crystallographic analyses of related alkaloids, such as cis-211A, reveal a cis-fused ring system with chair conformations in both the cyclohexane and piperidine rings. The methyl group at C-3 adopts an equatorial orientation, minimizing 1,3-diaxial interactions while influencing hydrogen-bonding capabilities with biological targets.

Table 1: Key Structural Data for 3-Methyl-Decahydroquinoline Derivatives

PropertyValueSource Compound
Molecular FormulaC₁₀H₁₉N (free base)CID 67337749
Molecular Weight153.27 g/mol (free base)CID 15555473
CAS Registry1159010-32-8 (hydrochloride)PubChem
Specific Rotation[α]D²⁰ = +12.7° (MeOH)ent-cis-195A HCl

Stereochemical Elucidation and Diastereomerism

The absolute configuration of natural 3-methyl-decahydroquinoline derivatives was resolved through total synthesis. For instance, the poison frog alkaloid cis-211A was synthesized in 19 steps, establishing its stereochemistry as 2R,4aR,5R,6S,8aS via optical rotation comparisons. Dynamic kinetic asymmetric transformations (DYKAT) enable access to enantiopure cis-decahydroquinolines, as demonstrated in the synthesis of Myrioneuron alkaloids. Key stereochemical outcomes depend on A¹,³-strain effects during cyclization, which favor cis-fused products over trans-diastereomers.

Diastereoselective Cyclization Strategies

Knoevenagel Condensation Approaches

Knoevenagel condensations have been adapted to construct the decahydroquinoline core through sequential carbon–carbon bond formations. For example, a Michael-type conjugate addition to enaminoesters enables the stereoselective installation of substituents at the 3-position. In one protocol, enaminoester 4 (derived from thiophenyl precursor 3) undergoes conjugate addition with organocuprates to yield adduct 5 as a single diastereomer, leveraging chelation control to dictate stereochemistry [1]. Subsequent Arndt–Eistert homologation elongates the ester side chain, enabling cyclization via aldehyde intermediates. The critical stereochemical outcome arises during Lemieux–Johnson oxidation and DBU-mediated cyclization, where A^1,3^ strain favors the cis-fused enone 10c over its trans-isomer [1].

Intramolecular Hydrogenation Techniques

Intramolecular hydrogenation plays a pivotal role in establishing the decahydroquinoline framework. Hydrogenation of allylic amines or enamines, catalyzed by transition metals such as palladium or nickel, achieves high diastereoselectivity by exploiting substrate conformation. For instance, hydrogenation of tetracyclic intermediate 19 with Super-Hydride® selectively reduces the ketone from the concave face, yielding alcohol 16 as the major product (9:1 dr) [1]. This approach capitalizes on steric hindrance to direct hydrogen delivery, ensuring precise control over the C-3 methyl group’s spatial orientation.

Biomimetic Enantioselective Syntheses

Polyketide-Inspired Aminocyclization

Biomimetic routes mimic natural biosynthetic pathways to streamline stereochemical complexity. A notable example employs 1,5-polycarbonyl derivatives as linchpins for cyclization, mirroring polyketide assembly. Reaction of these polyketides with chiral ammonia equivalents, such as (R)-phenylglycinol, generates lactam intermediates with defined stereocenters [4]. X-ray crystallography confirms that the resulting tricyclic lactams adopt conformations amenable to downstream functionalization, enabling efficient access to 3-methyl-decahydroquinoline derivatives in up to 85% yield [4].

Chiral Auxiliary Applications

Chiral auxiliaries like phenylglycinol enforce enantioselectivity during key cyclocondensation steps. For example, cyclocondensation of δ-keto esters with (R)-phenylglycinol produces tricyclic lactams with >98% enantiomeric excess (ee) [5]. These lactams serve as versatile intermediates; acid-mediated methanolysis cleaves the auxiliary, unveiling primary amines primed for acryloylation and subsequent cyclization to 3-methyl-decahydroquinolines [5].

Catalytic Asymmetric Hydrogenation Protocols

Transition metal-catalyzed asymmetric hydrogenation offers a direct route to enantiopure decahydroquinolines. Ni-Mo-S nanoclusters, for instance, facilitate hydrogenation of quinoline precursors while preserving stereochemical integrity. Computational studies reveal that methyl substituents at the β-position of quinoline raise the activation energy for C–N bond cleavage (ΔE = +260 kJ·mol⁻¹), necessitating precise catalyst tuning to maintain enantioselectivity [3].

Catalyst SystemSubstrateee (%)Reference
Ni-Mo-S Nanocluster3-Methyl-tetrahydroquinoline92 [3]
Ru-BINAP ComplexEnamide Intermediate89 [5]

Epimerization Control in Ring Formation

Controlling epimerization during cyclization is critical for securing the desired cis-decahydroquinoline topology. DBU-mediated cyclizations in refluxing benzene suppress epimerization by stabilizing the transition state through π-π interactions, yielding >95% cis-fused products [1]. Solvent effects are pronounced: polar aprotic solvents like MeCN accelerate epimerization, while nonpolar solvents (e.g., benzene) favor kinetic control.

Reaction ConditionSolventcis:trans Ratio
DBU (1.2 equiv)Benzene95:5
KOtBu (1.5 equiv)THF60:40

Carbon-13 Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Carbon-13 nuclear magnetic resonance spectroscopy serves as the primary analytical tool for stereochemical assignment in 3-methyl-decahydroquinoline systems. The technique provides distinctive chemical shift patterns that enable precise determination of stereochemical arrangements at the four stereogenic carbons within the decahydroquinoline core [1] [2].

The analysis of carbon-13 nuclear magnetic resonance spectroscopic data reveals systematic patterns that correlate directly with the spatial arrangement of substituents and ring junction configurations. These patterns emerge from the electronic environment created by different conformational states and substituent orientations, providing a reliable framework for structural determination [1] [3] [2].

Axial versus Equatorial Substituent Differentiation

The differentiation between axial and equatorial substituent orientations represents a fundamental aspect of carbon-13 nuclear magnetic resonance analysis in 3-methyl-decahydroquinoline systems. Equatorially oriented substituents consistently demonstrate downfield chemical shifts compared to their axial counterparts, with an average difference of 3.3 parts per million observed in systematic studies [4].

The carbon bearing an equatorial nitrile group typically resonates between δ 126.8-124.4 parts per million, whereas axially oriented nitriles appear between δ 124.6-118.6 parts per million [4]. This consistent pattern extends to methyl substituents, where equatorial methyl groups in type Cα systems appear at δ 22.2-22.7 parts per million, while axial methyl groups in type Dβ systems characteristic appear at δ 19.2 ± 0.3 parts per million [1] [2].

The shielding effects observed in axial substituents result from 1,3-diaxial interactions and specific through-space electronic effects. In type Aα configurations, characteristic upfield shielding occurs at C-3 (δ 21.2 parts per million) and C-5 (δ 29.8 parts per million), induced by the nitrogen lone pair occupying the inside position in the N-endo conformation [1] [2].

The carbon-13 chemical shift differences between axial and equatorial orientations remain consistent even in complex ring systems. Studies of diastereomeric pairs varying only at the substituent-bearing carbon show downfield shifts of 0.4-7.2 parts per million for equatorial substituents [4]. These differences persist in angularly substituted decalins and hydrindanes, demonstrating the robustness of this analytical approach.

Trans-Decahydroquinoline Benchmarking

Trans-decahydroquinoline systems provide essential benchmarking standards for carbon-13 nuclear magnetic resonance spectroscopic analysis due to their rigid conformational characteristics. Unlike cis-decahydroquinoline systems that exhibit conformational mobility, trans-decahydroquinoline adopts a single, well-defined conformation with characteristic downfield shifts at ring junction carbons [5] [1] [2].

The benchmarking studies reveal that trans-decahydroquinoline systems consistently exhibit C-8a chemical shifts exceeding δ 60 parts per million in type Cα configurations, with values ranging from δ 61.6 to δ 150.5 parts per million depending on the specific substitution pattern [1] [2]. Type Cβ systems show characteristic shielding of C-8a by approximately 5-6 parts per million compared to Cα systems, appearing in the range δ 55.5-63.0 parts per million [1] [2].

The rigid conformation of trans-decahydroquinoline eliminates conformational averaging effects that can complicate spectral interpretation in cis systems. This conformational rigidity results in well-resolved, characteristic chemical shift patterns that serve as reference points for structural assignment [5] [1]. The trans ring junction creates specific electronic environments that produce distinctive carbon-13 nuclear magnetic resonance signatures.

Type Dβ trans-decahydroquinoline systems demonstrate particularly characteristic patterns, with the axial methyl substituent serving as a diagnostic marker at δ 19.2 ± 0.3 parts per million [1] [2]. This unique chemical shift represents the only instance where phlegmarine alkaloids with trans-decahydroquinoline cores exhibit axial methyl groups, making it an unambiguous structural identifier.

The benchmarking approach using trans-decahydroquinoline systems has enabled the successful reassignment of previously mischaracterized alkaloids. Huperzine K and huperzine M, originally proposed as cis derivatives, were correctly reassigned as trans-decahydroquinolines based on their carbon-13 nuclear magnetic resonance patterns matching type Dβ characteristics [1] [2].

X-ray Crystallographic Validation

X-ray crystallographic analysis provides definitive structural validation for 3-methyl-decahydroquinoline derivatives, offering unambiguous determination of absolute configuration and conformational preferences. Single-crystal X-ray diffraction serves as the gold standard for confirming stereochemical assignments derived from nuclear magnetic resonance spectroscopic analysis [6] [7] [8] [9].

Crystallographic studies of mysumamide A revealed tetracyclic alkaloid structures containing cis-decahydroquinoline motifs, with absolute configuration determined through single-crystal X-ray diffraction analysis [6]. The crystallographic data provided definitive confirmation of stereochemical arrangements that had been tentatively assigned through spectroscopic methods.

The conformational behavior of decahydroquinoline systems in crystalline environments demonstrates the influence of intermolecular interactions on molecular geometry. Myrionine, a new 8β-alkyl-cis-decahydroquinoline, exhibits N-in and N-out conformational equilibria in solution, but crystallization with different anions allows isolation of specific conformational forms [7]. Myrionine hydrochloride crystallizes in the N-out conformation, while myrionine hydroiodide adopts the N-in conformation, demonstrating the role of counterions in conformational selection.

Crystallographic validation of poison frog alkaloids cis-195A and cis-211A established their absolute stereochemistries through systematic structure determination [9]. The absolute stereochemistry of natural cis-211A was determined as 2R, 4aR, 5R, 6S, and 8aS through comparison of synthetic material with natural samples. Remarkably, the absolute configuration of the decahydroquinoline nucleus in cis-211A represents the mirror image of that found in cis-195A, despite both alkaloids originating from the same poison frog species.

Hydrogen bonding patterns observed in crystalline quinoline derivatives reveal important structural features that influence molecular packing and stability [10] [11]. Studies of quinoline-thiazole derivatives demonstrate N-H⋯O, N-H⋯N, and C-H⋯O hydrogen bonding interactions that contribute to crystal stability. The QPT derivative crystallizes in the monoclinic space group P21/c with molecular aggregations oriented parallel to the unit cell [11].

Crystal structure analysis of heterocyclic quinoline systems reveals envelope conformations with specific puckering parameters. The six-membered heterocycle ring adopts envelope conformations with defined puckering coordinates, providing quantitative measures of ring distortion from planarity [11]. These crystallographic observations validate theoretical predictions regarding preferred conformational states.

Computational Modeling of Ring Systems

Computational modeling approaches provide comprehensive insights into the conformational behavior, electronic structure, and energetic properties of 3-methyl-decahydroquinoline ring systems. These methods complement experimental techniques by offering detailed mechanistic understanding and predictive capabilities for structural analysis [12] [13] [14] [15].

The application of computational methods to decahydroquinoline systems encompasses multiple scales of investigation, from quantum mechanical electronic structure calculations to classical molecular dynamics simulations. This multi-scale approach enables comprehensive characterization of both local electronic effects and global conformational dynamics [14] [15].

Ring puckering analysis using Cremer-Pople coordinates provides quantitative description of conformational preferences in flexible ring systems [16]. Studies encompassing over 140,000 diverse small molecules reveal systematic relationships between ring size, substitution patterns, and puckering preferences. The presence of endocyclic double bonds significantly constrains ring flexibility and alters puckering pathways [16].

Density Functional Theory Applications

Density functional theory calculations provide detailed electronic structure information for 3-methyl-decahydroquinoline systems, enabling prediction of chemical shifts, conformational energies, and reaction pathways. The B3LYP functional with 6-31G(d) basis sets represents a standard approach for geometry optimization and property calculation in these systems [12] [13] [17].

Density functional theory investigations of quinoline hydrodenitrogenation reveal mechanistic details relevant to decahydroquinoline formation. Studies examining different nickel-promoted molybdenum disulfide edge structures demonstrate that 100% nickel-promoted metal edges favor decahydroquinoline formation over alternative hydrogenation products [12]. These calculations provide insights into the electronic factors governing stereochemical outcomes in hydrogenation reactions.

Advanced density functional theory methods, including density-corrected approaches, address limitations of standard functionals in describing electron correlation effects [13]. The development of density-corrected Hartree-Fock density functional theory provides improved energetics through kinetic energy indicators that determine when Hartree-Fock density offers superior performance compared to self-consistent functional densities [13].

Electronic structure calculations using density functional theory enable prediction of molecular electrostatic potential surfaces and global reactivity parameters [18]. These calculations provide insights into reactivity patterns and intermolecular interaction preferences. Studies of quinoline-sulphonamide derivatives demonstrate excellent agreement between experimental and theoretical ultraviolet-visible spectra, validating the computational approach [18].

The application of density functional theory to conformational analysis reveals energy differences between different ring puckering modes and substituent orientations. Calculations predict preferred conformational states and provide energetic barriers for conformational interconversion. These results support experimental observations regarding conformational preferences in different substitution patterns.

Time-dependent density functional theory calculations enable prediction of excited state properties and optical spectra. Studies of quinoline derivatives demonstrate strong correlation between calculated and experimental absorption and emission spectra, providing validation for theoretical predictions of electronic transitions [18].

Molecular Dynamics Simulations

Molecular dynamics simulations provide detailed insights into the dynamic behavior of 3-methyl-decahydroquinoline systems, including conformational flexibility, solvent effects, and intermolecular interactions. These simulations employ classical force fields to model atomic motions over timescales ranging from nanoseconds to microseconds [14] [15] [19].

The AMBER force field family, including ff99SB, represents a widely used approach for modeling organic molecules and biomolecular systems containing quinoline derivatives [14]. These force fields incorporate carefully parameterized bonded and non-bonded interaction terms that accurately reproduce experimental structures and energetics [14].

Molecular dynamics simulations reveal conformational equilibria and exchange processes that occur in solution. Studies of receptor-ligand interactions involving quinoline derivatives demonstrate how molecular dynamics can elucidate binding mechanisms and selectivity patterns [14]. The simulations provide atomic-level detail regarding conformational changes that accompany binding events.

Simulation protocols typically employ isothermal-isobaric ensemble conditions with temperature and pressure coupling algorithms to maintain constant temperature and pressure [14]. The Parrinello-Rahman pressure coupling scheme and velocity-rescaling thermostat provide stable simulation conditions while allowing natural conformational fluctuations [14].

Long-timescale molecular dynamics simulations enable observation of rare conformational events and slow exchange processes. Production simulations extending to 50-100 nanoseconds provide sufficient sampling to characterize conformational preferences and exchange kinetics [14] [15]. These extended simulations reveal conformational states that may not be apparent from shorter simulations or static calculations.

Analysis of molecular dynamics trajectories using root-mean-square deviation and root-mean-square fluctuation parameters quantifies conformational stability and flexibility [14] [15]. These analyses identify rigid and flexible regions within molecules and characterize the magnitude of conformational fluctuations around equilibrium structures.

Solvent effects play crucial roles in conformational preferences and can be explicitly modeled through molecular dynamics simulations with explicit water molecules [14]. The TIP3P water model provides realistic representation of aqueous environments while maintaining computational efficiency for extended simulations [14].

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

153.151749610 g/mol

Monoisotopic Mass

153.151749610 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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